3-(benzyloxy)-N-(furan-2-ylmethyl)isoxazole-5-carboxamide
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Overview
Description
3-(benzyloxy)-N-(furan-2-ylmethyl)isoxazole-5-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-N-(furan-2-ylmethyl)isoxazole-5-carboxamide typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the benzyloxy group: This step involves the substitution of a hydrogen atom on the isoxazole ring with a benzyloxy group, usually through a nucleophilic substitution reaction.
Attachment of the furan-2-ylmethyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where the furan-2-ylmethyl group is attached to the isoxazole ring.
Formation of the carboxamide group: This step involves the conversion of a carboxylic acid or ester group on the isoxazole ring to a carboxamide group, typically through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(benzyloxy)-N-(furan-2-ylmethyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group could yield a benzaldehyde or benzoic acid derivative, while reduction of the carboxamide group could yield an amine.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Isoxazole derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound could be investigated for its potential as a drug candidate for various diseases.
Industry: The compound could be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-N-(furan-2-ylmethyl)isoxazole-5-carboxamide would depend on its specific biological activity. Generally, isoxazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(benzyloxy)-N-(furan-2-ylmethyl)isoxazole-4-carboxamide: Similar structure with a different position of the carboxamide group.
3-(benzyloxy)-N-(furan-2-ylmethyl)isoxazole-5-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide group.
3-(benzyloxy)-N-(furan-2-ylmethyl)isoxazole-5-methylcarboxamide: Similar structure with a methyl group attached to the carboxamide group.
Uniqueness
The uniqueness of 3-(benzyloxy)-N-(furan-2-ylmethyl)isoxazole-5-carboxamide lies in its specific combination of functional groups, which can confer unique chemical and biological properties. For example, the presence of both the benzyloxy and furan-2-ylmethyl groups can enhance the compound’s lipophilicity and ability to interact with biological membranes.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-16(17-10-13-7-4-8-20-13)14-9-15(18-22-14)21-11-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXKZHPDZJTACN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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